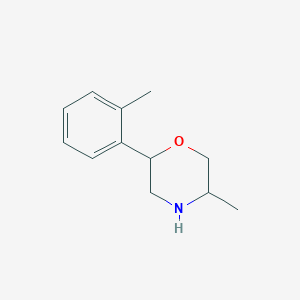

5-Methyl-2-(2-methylphenyl)morpholine

Description

Properties

IUPAC Name |

5-methyl-2-(2-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12-7-13-10(2)8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLIJLILAIMCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099679-79-4 | |

| Record name | 5-methyl-2-(2-methylphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Methyl-2-(2-methylphenyl)morpholine is a chemical compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. The unique ortho-substitution pattern on the phenyl ring may influence its biological activity and chemical reactivity differently compared to other morpholine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Morpholine Ring Structure | Six-membered ring |

Synthesis of this compound

The synthesis of this morpholine derivative typically involves several steps, leveraging readily available reagents optimized for efficiency and yield. The methods often include the use of amino alcohols and halides as precursors, highlighting the versatility in creating substituted morpholines.

Interaction Studies

Current research on this compound primarily focuses on its interactions within biological systems. Although specific documented information regarding its mechanism of action is limited, studies suggest it may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for assessing the compound's safety and efficacy in therapeutic contexts.

Case Studies and Research Findings

- Inhibition Studies : While there are no direct studies on the inhibition properties of this compound, related morpholine derivatives have shown promise as inhibitors for enzymes such as carbonic anhydrase (CA-II). For instance, morpholine-based thiazole derivatives have been developed to inhibit CA-II effectively, suggesting that similar structures might exhibit comparable activities .

- Potential Applications : The compound's unique structural characteristics could lead to applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific pathways or diseases. Its structural similarity to known bioactive compounds indicates potential for further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-2-(p-tolyl)morpholine | C₁₂H₁₇NO | Para-substituted phenyl group |

| 5-Methyl-2-(4-methylphenyl)morpholine | C₁₂H₁₇NO | Different phenyl substitution |

| 5-Methyl-2-(3-methylphenyl)morpholine | C₁₂H₁₇NO | Meta-substituted phenyl group |

The specific ortho-substitution pattern on the phenyl ring in this compound may lead to distinct interactions within biological systems compared to para or meta-substituted analogs.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis:

5-Methyl-2-(2-methylphenyl)morpholine serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of bioactive compounds. The morpholine ring is known for its versatility in medicinal chemistry, making derivatives of this compound valuable in drug development.

2. Carbonic Anhydrase Inhibition:

Recent studies have indicated that morpholine derivatives, including this compound, may act as inhibitors of carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including acid-base balance and respiration. In particular, morpholine-based compounds have been investigated for their potential therapeutic effects in conditions like glaucoma by inhibiting CA-II isoforms .

Interaction Studies

Understanding the interactions of this compound with other compounds is essential for assessing its safety and efficacy in therapeutic contexts. Interaction studies focus on:

- Biological Systems: Evaluating how this compound behaves within biological systems can provide insights into its pharmacodynamics and pharmacokinetics.

- Chemical Entities: Investigating how it interacts with other drugs or biomolecules can help elucidate potential synergies or antagonistic effects.

Case Studies

-

Inhibition Studies:

A study conducted on various morpholine derivatives evaluated their inhibitory potential against carbonic anhydrase II (CA-II). The results indicated that certain morpholine derivatives exhibited significant inhibition, suggesting potential therapeutic applications for conditions such as glaucoma . -

Synthesis Pathways:

Recent advancements in synthetic methodologies for morpholines have highlighted efficient routes for producing substituted morpholines from readily available precursors, enhancing the accessibility of compounds like this compound for research and development purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Methyl-2-(2-methylphenyl)morpholine and related morpholine derivatives:

Key Observations:

Steric and Lipophilic Effects: The 2-methylphenyl group in this compound increases steric hindrance compared to 5-Methyl-2-phenylmorpholine. This may reduce binding to flat aromatic pockets but improve selectivity in hydrophobic interactions .

Stereochemical Influence: Stereoisomerism (e.g., (2R,5S)- vs. (2S,5R)- configurations in 5-Methyl-2-phenylmorpholine) significantly impacts molecular conformation and biological activity. Quaternary stereocenters, as noted in diversity-oriented synthesis studies, expand chemical space and modulate physicochemical properties like solubility .

Synthetic Accessibility :

- While 5-Methyl-2-phenylmorpholine derivatives are synthesized via Staudinger reactions or coupling methods (e.g., chloroacetyl chloride in DMF ), the introduction of a 2-methylphenyl group may require tailored protecting-group strategies to manage steric challenges during synthesis.

Research Findings and Implications

- Chemoinformatic Analysis: Morpholine derivatives with quaternary centers, such as 5,5-dimethyl analogs, occupy distinct regions of chemical space compared to monosubstituted variants, as demonstrated in chemoinformatic studies of 186 morpholine peptidomimetics .

- Biological Relevance: Fluorinated morpholine derivatives (e.g., 2-fluoro-3-(morpholine-4-carbonyl)phenyl compounds) highlight the role of electronegative substituents in enhancing binding to targets like kinases or GPCRs .

- Safety and Handling : While safety data for this compound are unavailable, analogs like 4-(5-bromo-2-methoxyphenylsulfonyl)morpholine emphasize the need for rigorous hazard assessments, particularly for sulfonyl or halogenated derivatives .

Preparation Methods

General Synthetic Strategies for Morpholine Derivatives

Morpholine compounds are commonly synthesized via cyclization reactions involving amino alcohols or through ring-opening and functionalization of oxazetidines. Two main approaches are relevant for 5-methyl-2-(2-methylphenyl)morpholine:

These approaches are tailored to introduce the 5-methyl and 2-(2-methylphenyl) substituents selectively.

Reductive Amination Approach

Reductive amination is a convergent and efficient method to prepare substituted morpholines, including analogs of this compound. This method involves the reaction of a morpholine intermediate bearing a reactive aldehyde or ketone group with an amine, followed by reduction to form the morpholine ring system.

Key Features:

- Starting Materials: 2-(2-methylphenyl)-substituted morpholine intermediates with aldehyde or ketone functionalities.

- Reagents: Reducing agents such as sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), sodium borohydride, or catalytic hydrogenation.

- Solvents: Organic solvents like dichloromethane or tetrahydrofuran.

- Conditions: Mild temperatures, typically room temperature to slightly elevated, to avoid decomposition.

Example Reaction Scheme:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-(2-methylphenyl)morpholine-aldehyde + amine | Organic solvent, reducing agent (e.g., NaBH(OAc)3) | Reductive amination to form substituted morpholine |

| 2 | Work-up and purification | Standard extraction and crystallization | Pure this compound |

This method avoids multi-step cyclization and high-temperature conditions, offering a streamlined synthesis with good yields and selectivity.

Amino Alcohol Cyclization Using Ethylene Sulfate

A green and efficient method reported for morpholine synthesis involves the selective monoalkylation of 1,2-amino alcohols using ethylene sulfate under basic conditions. This method is notable for its simplicity, high yield, and environmental benefits.

Process Highlights:

- Starting Material: 1,2-amino alcohols bearing the desired substituents.

- Reagents: Ethylene sulfate as the alkylating agent; potassium tert-butoxide (tBuOK) as the base.

- Mechanism: Nucleophilic substitution (SN2) leading to ring closure forming the morpholine ring.

- Advantages: Redox-neutral, avoids hazardous reagents, scalable (>50 g demonstrated).

Synthesis via Ring Opening of 2-Tosyl-1,2-oxazetidine

A modular and diastereoselective synthetic route to 2-substituted morpholines involves the ring opening of 2-tosyl-1,2-oxazetidine intermediates with α-formyl carboxylates, followed by base-catalyzed cyclization.

Method Summary:

- Step 1: Preparation of 2-tosyl-1,2-oxazetidine as a key intermediate.

- Step 2: Nucleophilic ring opening with α-formyl carboxylates bearing the 2-methylphenyl substituent.

- Step 3: Base-catalyzed cyclization to form the morpholine ring with stereocontrol.

- Step 4: Further synthetic elaborations to introduce the 5-methyl substituent.

This method offers diastereoselectivity and the ability to generate conformationally rigid morpholines, which can be advantageous for pharmaceutical applications.

Specific Synthetic Example for this compound

While direct literature on the exact compound is limited, analogous syntheses of methylphenyl-substituted morpholines provide practical insights:

- Starting from 2-methylpropiophenone , bromination yields 2-bromo-1-(2-methylphenyl)propan-1-one.

- Reaction with ethanolamine and a base (e.g., N,N-diisopropylethylamine) forms amino-ketone intermediates.

- Reduction with sodium borohydride followed by acid-catalyzed cyclization yields the morpholine ring.

- Purification via preparative thin-layer chromatography and conversion to fumarate or hydrochloride salts improves crystallinity and purity.

This approach, adapted from methylphenmetrazine analog synthesis, can be modified to prepare this compound with optimization of reaction conditions and purification steps.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Morpholine aldehyde + amine | Sodium triacetoxyborohydride, borane complexes | Mild, organic solvents | One-step, efficient, selective | Requires aldehyde intermediate |

| Ethylene Sulfate Cyclization | 1,2-amino alcohols | Ethylene sulfate, tBuOK | Redox-neutral, mild | High yield, green, scalable | Requires amino alcohol precursor |

| Oxazetidine Ring Opening | 2-tosyl-1,2-oxazetidine + α-formyl carboxylates | Base catalysis | Controlled temperature | Diastereoselective, modular | Multi-step, requires intermediate synthesis |

| Bromination and Reduction | 2-methylpropiophenone + ethanolamine | NaBH4, acid catalyst | Stepwise, moderate temp | Established, adaptable | Moderate yields, purification needed |

Research Findings and Notes

Selectivity and Stereochemistry: The formation of morpholine rings often yields stereoisomers; controlling diastereoselectivity is critical. The oxazetidine ring-opening method provides stereochemical control via avoidance of steric strain and anomeric effects.

Reducing Agents: Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, avoiding over-reduction.

Environmental Impact: The ethylene sulfate method offers a greener alternative with fewer hazardous reagents and waste, suitable for scale-up.

Purification: Conversion to fumarate or hydrochloride salts is commonly employed to facilitate crystallization and purity enhancement for substituted morpholines.

Q & A

Q. What computational tools model the pharmacokinetic properties of this compound?

- Methodological Answer : ADMET prediction software (e.g., SwissADME, pkCSM) estimates bioavailability, logP, and metabolic stability. Molecular dynamics (MD) simulations (GROMACS) assess blood-brain barrier permeability. Machine learning models (e.g., Random Forest) trained on morpholine derivatives predict clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.